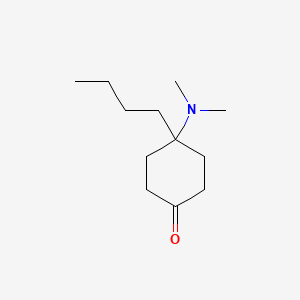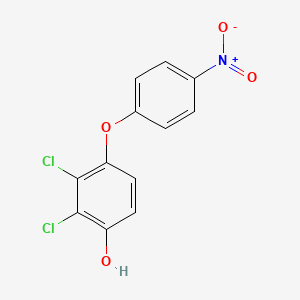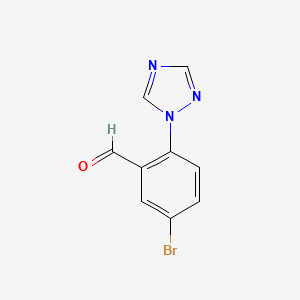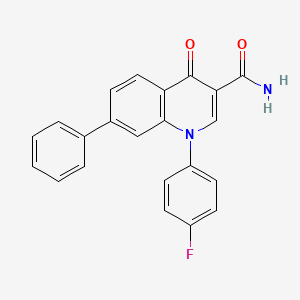
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol
概要
説明
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol is a heterocyclic organic compound that features a pyrrolidine ring substituted with a pyridine ring and a hydroxyethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: Various substituents can be introduced at different positions on the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with Palladium catalyst).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated rings.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds like 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol can act as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to their ability to bind to active sites.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential candidates for drug development due to their structural features.
Therapeutic Agents: Could be explored for therapeutic applications in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemicals.
作用機序
The mechanism of action of 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol would depend on its specific application. Generally, it could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to receptors and altering signal transduction pathways.
Chemical Reactivity: Undergoing chemical reactions that lead to the formation of active species.
類似化合物との比較
Similar Compounds
3-(Pyrid-3-yl)pyrrolidine: Lacks the hydroxyethyl group.
3-(2-Hydroxyethyl)pyrrolidine: Lacks the pyridine ring.
3-(Pyrid-3-yl)-3-(2-methoxyethyl)pyrrolidine: Has a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol is unique due to the presence of both the pyridine ring and the hydroxyethyl group, which can confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c14-7-4-11(3-6-13-9-11)10-2-1-5-12-8-10/h1-2,5,8,13-14H,3-4,6-7,9H2 |
InChIキー |
LEILLYZQHNCGHP-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CCO)C2=CN=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Chloro-ethoxy)-phenyl]-acetic acid ethyl ester](/img/structure/B8331096.png)


![5-Methyl-3-[(oxiran-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B8331123.png)

![Benzenesulfonyl chloride, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B8331147.png)

![[2-(3-Methoxy-propyl)-phenyl]-methanol](/img/structure/B8331160.png)
![2-Chloro-1-(4-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B8331177.png)




